N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-25(22,16-6-3-11-24-16)18-12-13-7-9-20(10-8-13)17-19-14-4-1-2-5-15(14)23-17/h1-6,11,13,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYRJOKTLVEPIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CS2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of benzo[d]oxazole-2-thiol by reacting 2-aminophenol with potassium hydroxide and carbon disulfide in methanol . This intermediate is then reacted with a piperidine derivative in the presence of triethylamine to form the desired compound. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds similar to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide have been evaluated for their antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant pathogens .
Anticancer Activity
Recent studies have indicated significant anticancer properties associated with compounds featuring the benzo[d]oxazole moiety. For example, related compounds have been shown to inhibit the growth of various cancer cell lines, including breast and colon cancer cells. One study reported that a derivative exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating that structural modifications could enhance potency against cancer cells.
Case Study:
In a mouse model for colon cancer, a structurally related compound reduced tumor size by about 40% compared to controls, highlighting its potential as an anticancer agent.
Anti-inflammatory Activity
This compound has been explored for its anti-inflammatory properties. Compounds with similar structures have shown promise in reducing inflammation through the inhibition of specific kinases involved in inflammatory pathways. This suggests a potential role in managing diseases characterized by chronic inflammation .
Neuroprotective Effects
The piperidine ring present in the compound is known for its interaction with neurotransmitter systems, which may confer neuroprotective effects. Research indicates that similar compounds can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the benzo[d]oxazole ring followed by the introduction of piperidine and thiophene functionalities.
The mechanism of action primarily involves the inhibition of specific kinases, leading to significant changes in cellular behavior related to inflammation and cell proliferation. Ongoing research focuses on determining binding affinities and inhibition constants through biochemical assays.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with various molecular targets. The benzoxazole ring is known to inhibit enzymes involved in bacterial cell wall synthesis, while the piperidine moiety can interact with neurotransmitter receptors, contributing to its potential anticancer and anti-inflammatory effects . The thiophene sulfonamide group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets .
Comparison with Similar Compounds
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can be compared with other benzoxazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides: These compounds also exhibit significant anti-inflammatory and antimicrobial activities.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides: Known for their COX-2 inhibitory activity, these compounds are used in the development of anti-inflammatory drugs.
The uniqueness of this compound lies in its combined structural features, which contribute to its broad spectrum of biological activities and potential therapeutic applications .
Biological Activity
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of increasing interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3S |
| Molecular Weight | 368.44 g/mol |
| CAS Number | 1797725-55-3 |
The structural features include a benzo[d]oxazole moiety, a piperidine ring, and a thiophene sulfonamide group, which contribute to its biological activity.
Research indicates that compounds similar to this compound may exhibit diverse mechanisms of action:
- Inhibition of Protein Tyrosine Phosphatases (PTP) : Compounds with similar structures have been shown to inhibit PTP1B, which plays a crucial role in insulin signaling pathways. This inhibition can enhance insulin sensitivity and glucose uptake in cells .
- Anti-Cancer Activity : The oxazole and piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for their ability to induce apoptosis in tumor cells through modulation of cell cycle regulators and pro-apoptotic factors .
- Anti-inflammatory Effects : Compounds containing sulfonamide groups are known for their anti-inflammatory properties, potentially through inhibition of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in the inflammatory response .
Biological Activity Data
Recent studies have provided insights into the biological activity of this compound:
Case Studies
- Diabetes Model : In a study involving C57BL/KsJ-db/db mice, treatment with derivatives similar to this compound resulted in significant improvements in glucose tolerance tests and normalization of serum insulin levels .
- Cancer Treatment : A derivative demonstrated selective cytotoxicity against HeLa cells with an IC50 value of approximately 20 µM. This was attributed to its ability to induce apoptosis via mitochondrial pathways .
Q & A
Basic: What are the recommended synthetic routes for N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the benzo[d]oxazole moiety via cyclization of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions.
- Piperidine functionalization : The piperidine ring is introduced through nucleophilic substitution or reductive amination, often requiring anhydrous conditions and catalysts like Pd/C for hydrogenation .
- Sulfonamide coupling : Thiophene-2-sulfonamide is attached using coupling agents (e.g., EDC/HOBt) in polar aprotic solvents (e.g., DMF) at 0–25°C .
Critical conditions : Temperature control during cyclization (80–120°C), inert atmosphere for moisture-sensitive steps, and purification via column chromatography to isolate intermediates. Yields are influenced by stoichiometric ratios and solvent selection (e.g., THF vs. DCM for solubility) .
Basic: Which spectroscopic and chromatographic methods are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to verify the integration of aromatic protons (benzo[d]oxazole, thiophene) and piperidine methylene groups. For example, the methylene bridge (CH2) between piperidine and sulfonamide appears at δ 3.2–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). Retention time consistency under QC-SMD-TFA05 conditions (e.g., 1.63 minutes) is critical .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., m/z 403.12 [M+H]+) and fragmentation patterns .
Advanced: How can researchers optimize the synthetic yield of the target compound when scaling up reactions?
- Reaction Parameter Screening : Use design-of-experiment (DoE) approaches to optimize temperature, solvent polarity, and catalyst loading. For example, increasing Pd/C catalyst from 5% to 10% improves reductive amination yields by 15–20% .
- Purification Strategies : Replace column chromatography with recrystallization for intermediates (e.g., using ethanol/water mixtures) to reduce losses.
- In-Line Analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real-time, minimizing over-reaction byproducts .
Advanced: What strategies are used to analyze contradictory data between in silico predictions and experimental biological activity?
- Assay Validation : Replicate in vitro assays (e.g., kinase inhibition) under standardized conditions (e.g., ATP concentration, incubation time) to rule out variability. For instance, computational predictions of TrkA inhibition may overestimate activity due to rigid docking models .
- Impurity Profiling : Use LC-MS to identify trace impurities (e.g., unreacted intermediates) that may interfere with biological assays.
- Free Energy Calculations : Apply molecular dynamics (MD) simulations to account for protein flexibility, resolving discrepancies between predicted and observed IC50 values .
Advanced: How do structural modifications to the benzo[d]oxazole or piperidine moieties affect binding affinity?
- Benzo[d]oxazole Substitutions : Introducing electron-withdrawing groups (e.g., -Cl at position 5) enhances π-π stacking with hydrophobic kinase pockets, improving IC50 values by 2–3-fold .
- Piperidine Modifications : Replacing the piperidine N-methyl group with bulkier substituents (e.g., cyclopropyl) reduces off-target binding to adrenergic receptors, as shown in SAR studies of related sulfonamides .
- Methylene Bridge Flexibility : Shortening the CH2 linker between piperidine and sulfonamide decreases conformational entropy, increasing selectivity for caspase-3 over caspase-8 .
Basic: What in vitro assays are recommended for initial biological screening of this compound?
- Kinase Inhibition : Use ADP-Glo™ assays to measure inhibition of TrkA or focal adhesion kinase (FAK) at 1–10 µM concentrations .
- Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (MIC determination via broth microdilution) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations using nonlinear regression models .
Advanced: What computational approaches are employed to model interactions between this compound and biological targets like kinases?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses in FAK’s ATP-binding pocket. Key interactions include hydrogen bonds with Lys454 and hydrophobic contacts with Ile431 .
- Binding Free Energy Calculations : Apply MM-PBSA/GBSA to refine docking scores, accounting for solvation effects and entropy changes .
- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide’s sulfonyl group as a hydrogen bond acceptor) for virtual screening of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
